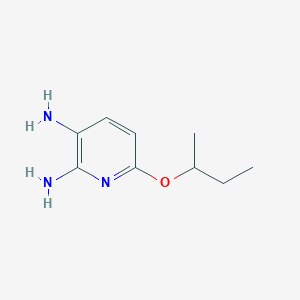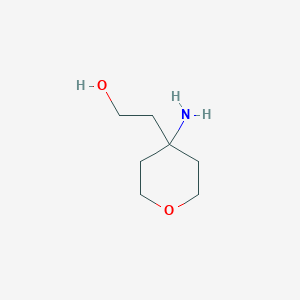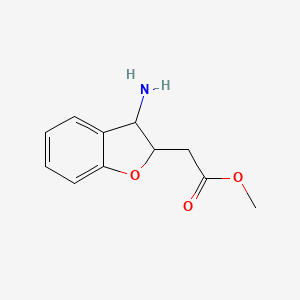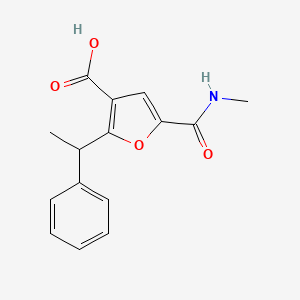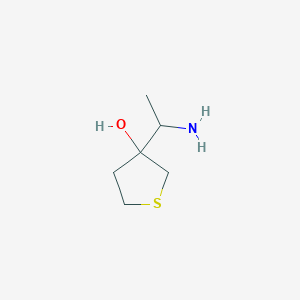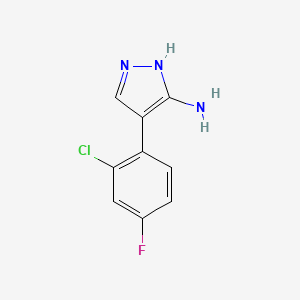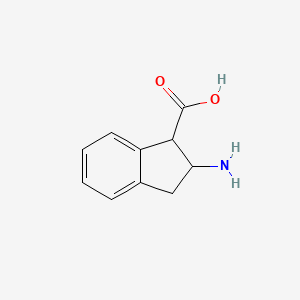
(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid is a chiral amino acid derivative with a specific stereochemistry at the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzaldehyde and a suitable amino acid precursor.
Formation of Intermediate: The aldehyde is first converted to an intermediate compound through a series of reactions, including condensation and reduction.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (2R) enantiomer.
Final Conversion: The resolved intermediate is further reacted to introduce the amino and carboxylic acid functional groups, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as a chiral auxiliary or ligand in asymmetric synthesis.
Biological Studies: Investigated for its potential role in modulating neurotransmitter activity.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its effects.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the methyl group on the aromatic ring.
2-Amino-3-(3-methylphenyl)propanoic acid: Lacks the chlorine atom on the aromatic ring.
Uniqueness
(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both chlorine and methyl substituents on the aromatic ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChIキー |
ZOZGQWCBCFNPJE-SECBINFHSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)Cl |
正規SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



